[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine
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Overview
Description
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine is a chemical compound with the molecular formula C13H19FN2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorine atom and a piperidin-1-ylmethyl group
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate compound, 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[4-Fluoro-2-(methylamino)phenyl]methanamine: Similar structure but with a methylamino group instead of a piperidin-1-ylmethyl group.
[4-Fluoro-2-(dimethylamino)phenyl]methanamine: Contains a dimethylamino group instead of a piperidin-1-ylmethyl group.
[4-Fluoro-2-(ethylamino)phenyl]methanamine: Features an ethylamino group instead of a piperidin-1-ylmethyl group.
Uniqueness
The presence of the piperidin-1-ylmethyl group in [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine distinguishes it from other similar compounds. This group can significantly influence the compound’s binding affinity, selectivity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
[4-fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-5-4-11(9-15)12(8-13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKATATZWFSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484745-51-8 |
Source
|
Record name | 1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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